molecular formula C14H11NO6S B2483817 Methyl 3-nitro-4-(phenylsulfonyl)benzoate CAS No. 306278-46-6

Methyl 3-nitro-4-(phenylsulfonyl)benzoate

Cat. No.: B2483817
CAS No.: 306278-46-6
M. Wt: 321.3
InChI Key: WALLFXPBUDIJFV-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(phenylsulfonyl)benzoate is a useful research compound. Its molecular formula is C14H11NO6S and its molecular weight is 321.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Methyl 3-nitro-4-(phenylsulfonyl)benzoate and related compounds have been synthesized and analyzed for their structural properties. These analyses have involved IR, NMR, and mass spectroscopy to prove the structure of these esters. A particular study focused on the synthesis, spectral studies, and the phenomena of carbon-sulfur bond fission in alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, highlighting the chemical versatility and reactivity of these compounds under various conditions (El-Bardan, 1992).

Molecular Structure and Hydrogen Bonding

Research has delved into the molecular structure and hydrogen bonding patterns of compounds similar to this compound. Studies have shown how these molecules are linked into complex sheets or chains through a variety of hydrogen bonds, demonstrating the intricate intermolecular interactions that can influence the physical properties and reactivity of these substances (Portilla et al., 2007).

Ring-Opening/Ring-Forming Protocols

The compound has been used as a precursor in ring-opening/ring-forming protocols aimed at synthesizing ring-fused aromatic or heteroaromatic compounds. This application demonstrates its potential in creating complex organic molecules that might be challenging to synthesize through conventional methods. One study showcased the use of a derivative of this compound in an overall protocol that includes a thermal electrocyclic rearrangement followed by an irreversible beta-elimination, leading to the synthesis of compounds with specific substitution patterns (Bianchi et al., 2003).

Safety and Hazards

The safety data sheet for “Methyl 3-nitro-4-(phenylsulfonyl)benzoate” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “Methyl 3-nitro-4-(phenylsulfonyl)benzoate” could involve its use in the synthesis of new organic compounds. As a building block, it has the potential to be used in the development of pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 4-(benzenesulfonyl)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-21-14(16)10-7-8-13(12(9-10)15(17)18)22(19,20)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLFXPBUDIJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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